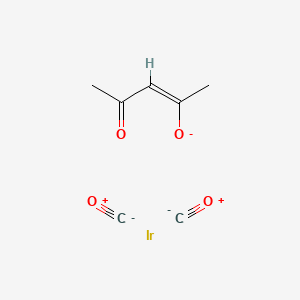
carbon monoxide;iridium;(Z)-4-oxopent-2-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbon monoxide;iridium;(Z)-4-oxopent-2-en-2-olate is a complex compound that combines carbon monoxide, iridium, and a (Z)-4-oxopent-2-en-2-olate ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;iridium;(Z)-4-oxopent-2-en-2-olate typically involves the coordination of carbon monoxide and (Z)-4-oxopent-2-en-2-olate ligands to an iridium center. One common method involves the reaction of iridium precursors with carbon monoxide and the (Z)-4-oxopent-2-en-2-olate ligand under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbon monoxide;iridium;(Z)-4-oxopent-2-en-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of iridium metal or other reduced species.
Substitution: Ligand substitution reactions can occur, where the (Z)-4-oxopent-2-en-2-olate ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas or sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce iridium oxides, while reduction can yield iridium metal.
Scientific Research Applications
Carbon monoxide;iridium;(Z)-4-oxopent-2-en-2-olate has several scientific research applications:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Materials Science: It is studied for its potential use in the development of new materials with unique properties.
Electrochemistry: The compound’s electrochemical properties make it useful in the development of sensors and other electrochemical devices.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Mechanism of Action
The mechanism by which carbon monoxide;iridium;(Z)-4-oxopent-2-en-2-olate exerts its effects involves the coordination of the ligands to the iridium center. This coordination can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Carbon monoxide;platinum;(Z)-4-oxopent-2-en-2-olate: Similar in structure but with platinum instead of iridium.
Carbon monoxide;palladium;(Z)-4-oxopent-2-en-2-olate: Uses palladium as the central metal.
Carbon monoxide;rhodium;(Z)-4-oxopent-2-en-2-olate: Rhodium replaces iridium in this compound.
Uniqueness
Carbon monoxide;iridium;(Z)-4-oxopent-2-olate is unique due to the specific properties imparted by the iridium center. Iridium’s high oxidation states and catalytic properties make this compound particularly valuable in catalysis and materials science.
Properties
Molecular Formula |
C7H7IrO4- |
|---|---|
Molecular Weight |
347.34 g/mol |
IUPAC Name |
carbon monoxide;iridium;(Z)-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/C5H8O2.2CO.Ir/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/p-1/b4-3-;;; |
InChI Key |
NMFBREHTKYXYKM-FGSKAQBVSA-M |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].[C-]#[O+].[C-]#[O+].[Ir] |
Canonical SMILES |
CC(=CC(=O)C)[O-].[C-]#[O+].[C-]#[O+].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


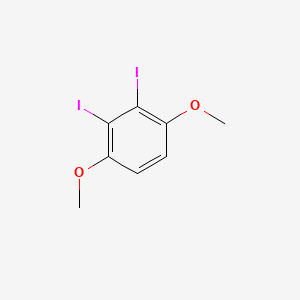
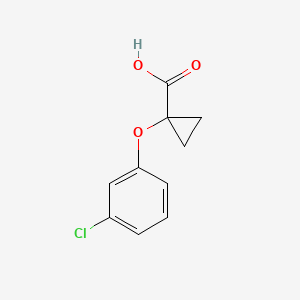
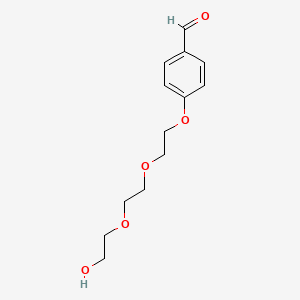

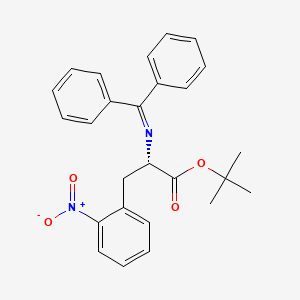
![tert-butyl (1R,4S,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14029699.png)
![Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B14029702.png)
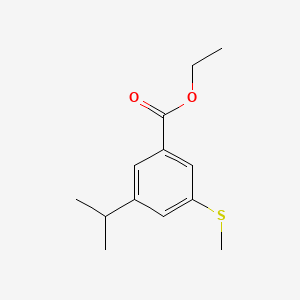
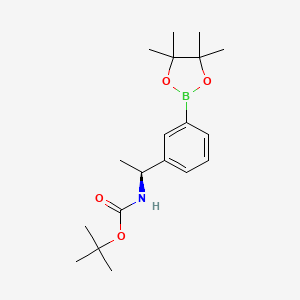

![tert-Butyl 2'-oxo-1',2',5',6'-tetrahydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14029716.png)
![2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14029722.png)


